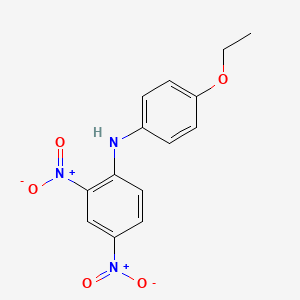
2-(5-tert-butyl-1-benzofuran-3-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-tert-butyl-1-benzofuran-3-yl)-N-isopropylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as Tropisetron, and it is a selective 5-HT3 receptor antagonist. Tropisetron has been extensively studied for its potential use in treating various medical conditions, including nausea and vomiting caused by chemotherapy and radiation therapy, irritable bowel syndrome, and postoperative nausea and vomiting.
Wirkmechanismus
Tropisetron works by blocking the action of serotonin (5-HT) at the 5-HT3 receptor. This receptor is found in the central and peripheral nervous systems and is involved in the regulation of nausea and vomiting. By blocking the action of serotonin at this receptor, Tropisetron can reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a range of biochemical and physiological effects. It can reduce the release of serotonin in the gut, which can reduce the symptoms of irritable bowel syndrome. It can also reduce the release of dopamine in the brain, which can reduce the symptoms of depression and anxiety. Additionally, Tropisetron can reduce the activity of the sympathetic nervous system, which can reduce the symptoms of postoperative nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tropisetron is its high selectivity for the 5-HT3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of Tropisetron is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal studies.
Zukünftige Richtungen
There are several future directions for research on Tropisetron. One area of interest is the potential use of Tropisetron in combination with other drugs for the treatment of various medical conditions. Another area of interest is the development of new and more efficient synthesis methods for Tropisetron. Additionally, further research is needed to fully understand the mechanisms of action of Tropisetron and its potential use in treating psychiatric disorders.
Synthesemethoden
The synthesis of Tropisetron involves several steps, including the condensation of 2,4-dichlorobenzyl alcohol with isopropylamine, followed by cyclization with sodium methoxide and 5-tert-butyl-3-hydroxybenzofuran. This process results in the formation of Tropisetron, which is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Tropisetron has been extensively studied for its potential use in treating various medical conditions, including nausea and vomiting caused by chemotherapy and radiation therapy, irritable bowel syndrome, and postoperative nausea and vomiting. It has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(5-tert-butyl-1-benzofuran-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11(2)18-16(19)8-12-10-20-15-7-6-13(9-14(12)15)17(3,4)5/h6-7,9-11H,8H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUAGYVUNQLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=COC2=C1C=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)



![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)



![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)
![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)